3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often explored in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Another benzamide derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with a quinazolinone core that exhibit similar biological activities.
Uniqueness
What sets 3,5-dimethoxy-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-17-8-16(9-18(12-17)30-2)22(28)26-23-24-13-19-20(25-23)10-15(11-21(19)27)14-6-4-3-5-7-14/h3-9,12-13,15H,10-11H2,1-2H3,(H,24,25,26,28) |
InChI Key |
WTQDMXIKSNPFAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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